REACTION_CXSMILES
|
[CH2:1]([OH:3])[CH3:2].[Na].[Cl:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[CH2:12][C:13]#[N:14]>C(OCC)(=O)C>[Cl:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[CH:12]([C:1](=[O:3])[CH3:2])[C:13]#[N:14] |^1:3|
|
Name
|
II
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)CC#N
|
Name
|
|
Quantity
|
9.7 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to -10° C.
|
Type
|
FILTRATION
|
Details
|
was filtered through a medium fritted funnel
|
Type
|
WASH
|
Details
|
The white precipitate was washed twice with ether
|
Type
|
DISSOLUTION
|
Details
|
The solid material was dissolved in 75 mL water
|
Type
|
ADDITION
|
Details
|
To this was added 5 mL acetic acid
|
Type
|
EXTRACTION
|
Details
|
The mixture was then extracted three times with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic material was dried over sodium sulfate
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |